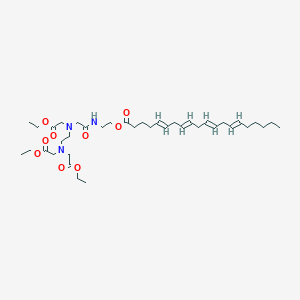
Arachidonic acid-edta
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arachidonic acid-EDTA (AA-EDTA) is a chemical compound that is widely used in scientific research. It is a chelating agent that is used to remove divalent cations such as calcium, magnesium, and zinc from biological samples. AA-EDTA has been used in a variety of applications, including protein purification, enzyme assays, and cell culture.
作用机制
Arachidonic acid-edta works by forming a complex with divalent cations such as calcium, magnesium, and zinc. The complex is then removed from the sample, leaving behind the desired molecule or compound. The chelation process is reversible, and the divalent cations can be released from the complex by adding a competing ligand.
Biochemical and Physiological Effects:
Arachidonic acid-edta has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including phospholipase A2 and cyclooxygenase. Arachidonic acid-edta has also been shown to modulate the activity of ion channels and receptors, including the NMDA receptor.
实验室实验的优点和局限性
The main advantage of using Arachidonic acid-edta in lab experiments is its ability to remove divalent cations from biological samples. This can improve the accuracy and reliability of various assays and experiments. However, Arachidonic acid-edta can also have unintended effects on the sample, such as altering the pH or disrupting protein-protein interactions. Additionally, Arachidonic acid-edta can be toxic to cells at high concentrations, which can limit its use in cell culture experiments.
未来方向
There are several future directions for Arachidonic acid-edta research. One area of interest is the development of new chelating agents that are more specific and less toxic than Arachidonic acid-edta. Another area of interest is the use of Arachidonic acid-edta in drug discovery, where it can be used to screen for compounds that interact with divalent cations. Finally, Arachidonic acid-edta may have potential therapeutic applications, particularly in the treatment of diseases that involve abnormal calcium signaling.
合成方法
Arachidonic acid-edta is synthesized by reacting arachidonic acid with ethylenediaminetetraacetic acid (EDTA) in the presence of a catalyst. The reaction results in the formation of a complex between arachidonic acid and EDTA, which is then purified and used in various applications.
科学研究应用
Arachidonic acid-edta is widely used in scientific research as a chelating agent. It is used to remove divalent cations from biological samples, which can interfere with various assays and experiments. Arachidonic acid-edta is particularly useful in protein purification, where the presence of divalent cations can lead to the formation of aggregates and insoluble complexes.
属性
CAS 编号 |
105028-29-3 |
|---|---|
产品名称 |
Arachidonic acid-edta |
分子式 |
C38H63N3O9 |
分子量 |
705.9 g/mol |
IUPAC 名称 |
2-[[2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetyl]amino]ethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C38H63N3O9/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35(43)50-29-26-39-34(42)30-40(31-36(44)47-6-2)27-28-41(32-37(45)48-7-3)33-38(46)49-8-4/h12-13,15-16,18-19,21-22H,5-11,14,17,20,23-33H2,1-4H3,(H,39,42)/b13-12+,16-15+,19-18+,22-21+ |
InChI 键 |
MGJNYWUZVJSXPP-AOQSNYJLSA-N |
手性 SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCCNC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCNC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCNC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC |
同义词 |
AA-EDTA arachidonic acid-EDTA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile](/img/structure/B33652.png)

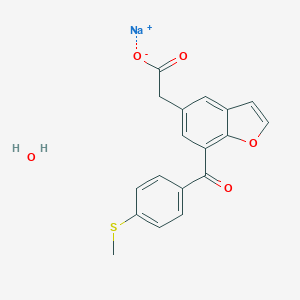
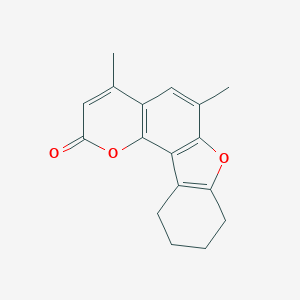
![[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B33660.png)


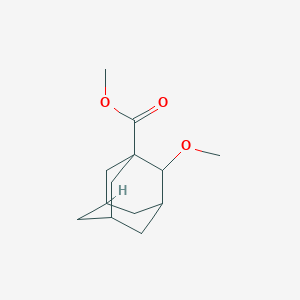
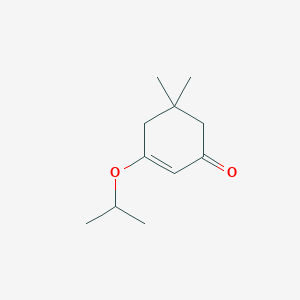
![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)


